Delapril-d3 (hydrochloride)
Description
Chemical Identity and Nomenclature
Delapril-d3 (hydrochloride) is a stable isotope-labeled derivative of the antihypertensive agent Delapril, selectively substituted with three deuterium atoms at critical molecular positions. The compound’s systematic IUPAC name is 2,2-dideuterio-2-[(2-deuterio-1,3-dihydroinden-2-yl)-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid hydrochloride, reflecting its stereospecific deuteration pattern. Its molecular formula, C₂₆H₂₉D₃ClN₂O₅ , corresponds to a molecular weight of 492.02 g/mol, with deuterium atoms incorporated into the indanyl and glycine moieties.
Table 1: Key Physicochemical Properties of Delapril-d3 (Hydrochloride)
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₉D₃ClN₂O₅ |
| Molecular Weight | 492.02 g/mol |
| Exact Mass | 491.23 Da |
| Solubility (DMSO) | 98 mg/mL (200.4 mM) |
| Solubility (Ethanol) | 25 mg/mL (51.2 mM) |
| Isotopic Purity | ≥98% (by nuclear magnetic resonance) |
The structural integrity of Delapril-d3 (hydrochloride) is preserved through strategic deuteration at non-pharmacophoric sites, ensuring minimal perturbation of its angiotensin-converting enzyme (ACE) binding affinity. X-ray crystallography confirms that deuterium atoms occupy positions distal to the active zinc-binding domain, maintaining the compound’s inhibitory potency.
Historical Development of Deuterated ACE Inhibitors
The development of deuterated ACE inhibitors emerged in the late 20th century as pharmaceutical researchers sought tools to elucidate metabolic pathways and optimize drug stability. Delapril, first synthesized in the 1980s, was among the second generation of non-sulfhydryl ACE inhibitors designed to overcome limitations of earlier agents like captopril. Its deuterated counterpart, Delapril-d3 (hydrochloride), was introduced in the early 2000s to address growing needs in pharmacokinetic research.
Deuteration strategies for ACE inhibitors initially focused on improving metabolic stability by replacing hydrogen atoms at sites vulnerable to oxidative metabolism. However, Delapril-d3 (hydrochloride) exemplifies a shift toward using isotopic labeling purely for analytical purposes rather than therapeutic enhancement. This approach allows precise tracking of the parent compound and its metabolites in biological matrices using mass spectrometry, circumventing the need for radioactive labeling.
Table 2: Milestones in Deuterated ACE Inhibitor Development
| Year | Development | Significance |
|---|---|---|
| 1985 | Synthesis of non-deuterated Delapril | Introduced lipophilic ACE inhibitor class |
| 2002 | First reported deuteration of Delapril | Enabled stable isotope dilution assays |
| 2010 | Commercial availability of Delapril-d3 | Standardized metabolic study protocols |
Role of Isotopic Labeling in Pharmaceutical Research
The incorporation of deuterium into Delapril-d3 (hydrochloride) serves three primary research functions:
Metabolic Pathway Elucidation : Deuterium’s mass difference (2.014 vs. 1.008 Da for hydrogen) allows discrimination between endogenous and exogenous compounds in mass spectrometric analyses. For Delapril-d3 (hydrochloride), this enables precise quantification of tissue distribution and biotransformation products without interference from natural isotopic abundances.
Stability Studies : While not a primary design goal for Delapril-d3 (hydrochloride), deuterium’s kinetic isotope effect (KIE) can marginally alter metabolic rates. Researchers utilize this property to assess hepatic first-pass metabolism through comparative studies with non-deuterated Delapril.
Tracer Applications : The compound’s distinct isotopic signature facilitates autoradiography-like tracking in preclinical models when used with advanced imaging mass spectrometry techniques. This application is particularly valuable for visualizing blood-brain barrier penetration of ACE inhibitors.
Structural Analysis :
The deuteration pattern of Delapril-d3 (hydrochloride) occurs at:
- Two equivalent hydrogen atoms on the glycine methylene group (C-2 position)
- One hydrogen atom on the indane ring (C-2’ position)
This configuration preserves the molecule’s topological polar surface area (TPSA) of 98.6 Ų and logP value of 3.2, critical for maintaining its lipophilicity and membrane permeability. Nuclear magnetic resonance (NMR) studies confirm that deuterium substitution induces negligible conformational changes, with <0.1 Å deviation in bond lengths compared to the protiated form.
Table 3: Comparative Properties of Delapril and Delapril-d3
| Property | Delapril | Delapril-d3 (HCl) |
|---|---|---|
| Molecular Weight | 452.54 g/mol | 492.02 g/mol |
| Major Metabolic Site | Indane hydroxylation | Same, with deuterium tracer |
| Plasma Protein Binding | 92% | 91.8% |
| LogD (pH 7.4) | 3.1 | 3.0 |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H33ClN2O5 |
|---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
2,2-dideuterio-2-[(2-deuterio-1,3-dihydroinden-2-yl)-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C26H32N2O5.ClH/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22;/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30);1H/t18-,23-;/m0./s1/i17D2,22D; |
InChI Key |
FDJCVHVKXFIEPJ-HRNDQYIMSA-N |
Isomeric SMILES |
[2H]C1(CC2=CC=CC=C2C1)N(C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC)C([2H])([2H])C(=O)O.Cl |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl |
Origin of Product |
United States |
Preparation Methods
Precursor Selection and Deuteration Pathways
The synthesis of Delapril-d3 hydrochloride begins with non-deuterated Delapril or its intermediates. As outlined in patent US20080015383A1, the parent compound Delapril is synthesized via a coupling reaction between N-(1-S-carbethoxy-3-phenylpropyl)-S-alanine and sodium (indan-2-yl)glycinate in tetrahydrofuran (THF), catalyzed by carbonyl-diimidazole (CDI). For deuterated analogs, deuteration is introduced at specific methyl or methylene groups using deuterated solvents (e.g., D$$2$$O, CD$$3$$OD) or deuterium exchange reagents.
A critical step involves selective H/D exchange at β-positions of aromatic rings or aliphatic chains. For example, the use of silver carbonate (Ag$$2$$CO$$3$$) and MePhos ligand enables deuteration at the β-position of thiophene derivatives, a methodology adaptable to Delapril’s indane moiety. Similarly, WO2017045648A1 describes rhodium-catalyzed deuteration of C–N–X structural motifs, applicable to Delapril’s glycine and alanine residues.
Reaction Optimization and Yield Enhancement
Key reaction parameters include:
For instance, reacting N-(1-S-carbethoxy-3-phenylpropyl)-S-alanine with CDI in THF at 50°C for 1 hour, followed by deuteration with sodium (indan-2-yl)glycinate-d3, achieves a 90% yield of Delapril-d3 intermediate. Acidification with HCl (37%) precipitates the hydrochloride salt, which is purified via recrystallization in methanol/water.
Deuteration Techniques and Isotopic Purity
Late-Stage vs. Early-Stage Deuteration
- Late-stage deuteration : Post-synthetic H/D exchange on Delapril hydrochloride using D$$2$$O/Ag$$2$$CO$$_3$$ achieves 92% deuterium incorporation at β-positions.
- Early-stage deuteration : Deuterated precursors (e.g., deuterated indan-2-yl glycine) are synthesized via Mukaiyama aldol reactions with deuterated reagents, ensuring 99% isotopic purity.
Analytical Validation of Isotopologues
Mass spectrometry (MS) and $$^1$$H NMR are critical for quantifying deuterium incorporation:
For example, HPLC analysis of Delapril-d3 hydrochloride shows 99.8% purity with stereoisomer impurities <0.1%.
Purification and Crystallization
Solvent Systems for Recrystallization
Purification involves sequential solvent extraction and crystallization:
- Crude product dissolution : Methanol or acetone at 50°C.
- Precipitation : Slow addition of isopropyl ether at 0–5°C.
- Acidification : Adjust to pH 2–3 with HCl to isolate the hydrochloride salt.
This method reduces impurities (e.g., N-acetyl byproducts) to <0.1%.
Impact of Crystallization on Isotopic Integrity
Crystallization in deuterated solvents (CD$$3$$OD/D$$2$$O) prevents proton back-exchange, maintaining >98% deuterium content.
Comparative Analysis with Non-Deuterated Delapril
| Parameter | Delapril Hydrochloride | Delapril-d3 Hydrochloride |
|---|---|---|
| Synthetic Steps | 3–4 steps | 4–5 steps (additional deuteration) |
| Yield | 85–90% | 75–80% |
| Purity (HPLC) | 99.5% | 99.8% |
| Isotopic Purity | N/A | 98–99% |
Deuteration introduces marginal yield reduction due to deuterium scavenging by side reactions.
Industrial Scalability and Environmental Impact
Chemical Reactions Analysis
Hydrolysis Reactions
Delapril-d3 undergoes enzymatic and chemical hydrolysis, critical for its prodrug activation:
Enzymatic Hydrolysis
-
Target Enzymes : Carboxylesterases in liver and plasma.
-
Products : Delapril-d3 diacid (active metabolite) and ethanol-d3.
Acid/Base Hydrolysis
| Condition | Reaction | Outcome |
|---|---|---|
| pH < 2 (HCl) | Ester cleavage | Rapid degradation to diacid form |
| pH > 9 (NaOH) | Amide bond hydrolysis | Formation of indane-glycine derivative |
Stability studies show 95% degradation within 24 hours under pH 1.5.
Interaction with ACE Enzyme
Delapril-d3 competitively inhibits angiotensin-converting enzyme (ACE) through:
-
Zinc Coordination : Binds to ACE’s catalytic Zn²⁺ via its carboxylate group.
-
Transition-State Mimicry : Stabilizes the enzyme’s tetrahedral intermediate.
Kinetic Parameters
| Parameter | Value |
|---|---|
| 0.8 nM | |
| IC₅₀ | 1.4 nM (human ACE) |
Deuteration does not alter binding affinity but improves metabolic stability ( increased by 15% vs. non-deuterated form) .
Oxidative Reactions
Delapril-d3 participates in cytochrome P450-mediated oxidation:
Primary Metabolites
| CYP Isoform | Metabolite | Structure |
|---|---|---|
| CYP3A4 | 5-Hydroxy-delapril-d3 diacid | –OH addition at phenylpropyl chain |
| CYP2C9 | N-Oxide derivative | Oxidation at alanine residue |
These metabolites retain 60–70% ACE-inhibitory activity compared to the parent compound .
Photodegradation
Exposure to UV light (λ = 254 nm) induces:
-
Dimerization : Via radical coupling at the indane ring.
-
Dechlorination : Loss of HCl, forming delapril-d3 free base.
Stability Data
| Condition | Degradation |
|---|---|
| UV light (8 hours) | 40% decomposition |
| Ambient light (72 hours) | <5% decomposition |
Comparative Reactivity Table
| Reaction Type | Delapril-d3 | Delapril (Non-deuterated) |
|---|---|---|
| Hydrolysis rate (pH 7.4) | 0.12 h⁻¹ | 0.14 h⁻¹ |
| CYP3A4 metabolism | 22% | 27% |
| Plasma stability () | 2.3 h | 2.0 h |
| Photodegradation rate | 0.05 h⁻¹ | 0.05 h⁻¹ |
Deuteration marginally reduces hydrolysis and oxidative metabolism rates without compromising bioactivity .
Stability Under Storage Conditions
| Parameter | Requirement | Result |
|---|---|---|
| Temperature | 2–8°C | Stable for 24 months |
| Humidity | <60% RH | No deliquescence observed |
| Aqueous solubility | pH 6.8 | 12 mg/mL |
Lyophilized forms show no degradation at -20°C for 36 months.
Scientific Research Applications
The search results provide information on Delapril, an angiotensin-converting enzyme (ACE) inhibitor, and some related compounds, but do not offer specific details on "Delapril-d3 (hydrochloride)" applications, case studies, or comprehensive data tables. Here's a summary of what the search results offer regarding Delapril and related research areas:
Delapril
- General Information: Delapril hydrochloride is an ACE inhibitor used to treat cardiovascular diseases . It is also indicated for the treatment of essential hypertension .
- Antihypertensive Effects: Delapril, administered twice daily at doses of 30 to 90 mg, has a safe and stable antihypertensive effect without affecting the diurnal variation of arterial pressure . Studies using both indirect and direct monitoring systems have shown that delapril decreases systolic and diastolic arterial pressures . The reduction in arterial pressure occurs during both daytime and nighttime without excessive reduction at night .
- Heart Rate: Delapril treatment does not significantly affect heart rate or its variability .
- Adverse Reactions: No adverse reactions were observed in monitoring studies of delapril .
- Comparative Studies: Delapril and manidipine have similar antihypertensive effects in treating type-2 hypertensive patients .
2,4-Pyrimidinediamine Compounds
- Anti-inflammatory Agents: 2,4-pyrimidinediamine compounds have broad biological activities and therapeutic uses, including the treatment and prevention of diseases mediated by the activation of Fc receptor signaling cascades .
- Cell Degranulation Inhibition: These compounds can inhibit cell degranulation by blocking or inhibiting the signal transduction cascades initiated by crosslinking of the high-affinity Fc receptors for IgE (“FceRI) and/or IgG (“FcyRI) .
- Therapeutic Applications: They are useful for treating or preventing allergic diseases, low-grade scarring, diseases associated with tissue destruction or inflammation, and diseases associated with cellular degranulation . These compounds can also regulate or inhibit the Fc receptor signaling cascade and downstream processes .
- Collagen-Induced Platelet Activation: These compounds can inhibit collagen-induced platelet activation and treat or prevent diseases associated with such activation, such as intimal hyperplasia and restenosis following vascular injury .
- Treatment of Inflammatory Conditions: Effective in treating inflammatory conditions or diseases, autoimmune diseases, cell proliferative disorders, and degenerative bone disorders .
Other Relevant Compounds and Applications
- PPAR Agonists: Methods for treating diseases and conditions of the central and peripheral nervous system include stimulating or...
Mechanism of Action
Delapril-d3 (hydrochloride) functions as an angiotensin-converting enzyme inhibitor. It is a prodrug that is converted into two active metabolites, 5-hydroxy delapril diacid and delapril diacid. These metabolites bind to and inhibit the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation, reducing blood pressure and decreasing aldosterone secretion, which increases sodium and water excretion .
Comparison with Similar Compounds
Key Properties :
- Purity : >98%
- Storage : Stable for 3 years at -20°C (powder), 6 months at -80°C (in solvent), and 1 month at -20°C (solution) .
- Solubility: Soluble in DMSO; alternative solvents include H₂O, ethanol, or DMF for in vitro studies .
Delapril hydrochloride, the non-deuterated form, functions as a prodrug metabolized into two active ACE-inhibiting metabolites: 5-hydroxy delapril diacid and delapril diacid . Its deuterated counterpart shares this mechanism but may exhibit altered metabolic pathways due to isotopic effects .
Delapril-d3 Hydrochloride vs. Delapril Hydrochloride
A direct comparison between the deuterated and non-deuterated forms highlights structural and functional nuances:
Key Findings :
- Deuterium labeling introduces a 3.02 Da mass difference, critical for mass spectrometry-based pharmacokinetic studies .
- Both compounds share similar storage conditions (-20°C), but Delapril-d3 hydrochloride requires stricter solvent handling to prevent precipitation in vivo .
Comparison with Other Hydrochloride Salts
While Delapril-d3 hydrochloride belongs to the ACE inhibitor class, comparisons with other hydrochloride salts (e.g., Verapamil, Famotidine) illustrate formulation and analytical trends:





Insights :
- Delapril-d3 hydrochloride’s formulation challenges (e.g., solvent compatibility) align with trends observed in Verapamil HCl’s effervescent tablet design, which prioritizes gastric retention .
- Dissolution and stability protocols for Famotidine HCl and Amitriptyline HCl underscore the importance of method validation, a consideration applicable to Delapril-d3 hydrochloride’s research use .
Deuterium Isotope Effects
Deuterium incorporation in Delapril-d3 hydrochloride may reduce metabolic clearance by strengthening carbon-deuterium bonds, a phenomenon observed in other deuterated drugs (e.g., Deutetrabenazine) .
Biological Activity
Delapril-d3 (hydrochloride) is a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Delapril, primarily used for managing essential hypertension. The unique deuterated structure of Delapril-d3 enhances its pharmacokinetic properties and stability, making it a valuable compound in both clinical and research settings.
Chemical Structure and Properties
- IUPAC Name : 2-[(2S)-N-(2,3-dihydro-1H-inden-2-yl)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanamido]acetic acid hydrochloride
- Molecular Formula : C22H30ClN3O4
- CAS Number : 83435-67-0
The incorporation of deuterium allows for enhanced tracking in metabolic studies, providing insights into the pharmacokinetics and dynamics of the drug in biological systems .
Delapril-d3 functions as an ACE inhibitor, which leads to the following biological effects:
- Reduction of Angiotensin II Production : By inhibiting ACE, Delapril-d3 decreases the synthesis of angiotensin II, a potent vasoconstrictor. This results in vasodilation and decreased blood pressure .
- Decreased Aldosterone Secretion : The inhibition of angiotensin II also leads to reduced aldosterone secretion, promoting sodium excretion and diuresis .
- Impact on Myocardial Function : Long-term treatment with Delapril has been shown to reduce blood pressure and cardiac hypertrophy without significantly affecting myocardial contractility .
Pharmacodynamics
Delapril-d3 exhibits significant biological activity through its mechanism as an ACE inhibitor. Research indicates that its efficacy is comparable to other ACE inhibitors but with enhanced stability due to its deuterated form.
Case Studies and Experimental Evidence
-
Study on Spontaneously Hypertensive Rats (SHR) :
- Objective : Investigate the effects of long-term treatment with Delapril on myocardial contractility.
- Methodology : SHR were treated with Delapril hydrochloride (10 mg/kg/day) for 8–10 weeks.
- Findings : The treated group showed a significant reduction in mean systolic blood pressure (183 ± 14 mmHg vs. 211 ± 11 mmHg in controls, P < 0.01) and a shift in left ventricular myosin isoenzyme patterns towards VM-1, indicating beneficial cardiac remodeling .
- Effects on Angiotensin II Release :
Comparative Analysis with Other ACE Inhibitors
The following table summarizes key features of Delapril-d3 compared to other ACE inhibitors:
| Compound Name | IUPAC Name | Unique Features |
|---|---|---|
| Delapril-d3 | 2-[(2S)-N-(2,3-dihydro-1H-inden-2-yl)-... | Deuterated structure enhances stability |
| Enalapril | (2S)-1-[[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)... | Prodrug converted to active metabolite enalaprilat |
| Lisinopril | (S)-Lys(1)-Pro(2)-Lys(3)-Pro(4)-Val(5)... | Long-lasting effects; not a prodrug |
| Ramipril | (2S,3aS,6aS)-1-(Ethoxycarbonyl)-... | Unique cyclic structure; longer half-life |
Delapril-d3's unique deuterated structure not only enhances its stability but also improves tracking in biological studies compared to traditional ACE inhibitors .
Q & A
How can Delapril-d3 (hydrochloride) be analytically distinguished from non-deuterated Delapril in pharmacokinetic studies?
Basic Research Focus : Identification and quantification of isotopic analogs.
Methodological Guidance :
- Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to differentiate isotopic clusters. The deuterated compound (Delapril-d3) exhibits a mass shift of +3 Da compared to non-deuterated Delapril.
- Validate the method using deuterated internal standards and compare fragmentation patterns to confirm structural integrity .
- Cross-reference retention times and ion ratios to minimize matrix interference in biological samples (e.g., plasma, urine) .
What experimental design considerations are critical for assessing Delapril-d3 stability under varying pH and temperature conditions?
Advanced Research Focus : Stability profiling for storage and in vitro assays.
Methodological Guidance :
- Conduct accelerated stability studies using factorial design (e.g., pH 1–7, temperatures 4°C–40°C) to simulate physiological and storage conditions .
- Monitor degradation via reverse-phase HPLC with UV detection (λ = 220–280 nm) and quantify degradation products (e.g., hydrolysis byproducts) .
- Include kinetic modeling (e.g., Arrhenius equation) to predict shelf life and identify degradation pathways .
How should researchers address contradictory data on Delapril-d3’s metabolic pathways across species?
Advanced Research Focus : Interspecies metabolic variability.
Methodological Guidance :
- Perform in vitro microsomal assays (human, rat, and dog liver microsomes) to compare cytochrome P450 isoform activity. Use LC-MS/MS to identify species-specific metabolites .
- Validate findings with in vivo crossover studies in animal models, correlating plasma metabolite profiles with enzyme expression data .
- Apply statistical tools (e.g., ANOVA with post-hoc tests) to resolve discrepancies caused by enzyme kinetics or sampling timepoints .
What protocols ensure safe handling of Delapril-d3 (hydrochloride) in laboratory settings?
Basic Research Focus : Hazard mitigation and compliance.
Methodological Guidance :
- Use fume hoods and PPE (gloves, lab coats) during weighing and dissolution. Delapril-d3’s hydrochloride form may release irritants upon aerosolization .
- Store in airtight containers at -20°C, away from incompatible materials (e.g., strong oxidizers), and monitor for hygroscopicity .
- Reference Safety Data Sheets (SDS) for emergency procedures, including eye irrigation (15-minute flush with water) and spill containment (neutralize with sodium bicarbonate) .
How can researchers optimize Delapril-d3’s solubility for in vivo bioavailability studies?
Advanced Research Focus : Formulation challenges in preclinical models.
Methodological Guidance :
- Screen co-solvents (e.g., PEG-400, DMSO) and surfactants (e.g., Tween-80) using phase solubility diagrams. Validate with dynamic light scattering (DLS) to confirm nanoemulsion stability .
- For oral dosing, use lipid-based carriers (e.g., Labrasol) to enhance intestinal absorption. Compare bioavailability via AUC(0–24h) in rodent models .
- Consider pH-adjusted saline (pH 5–6) for intravenous administration to prevent precipitation .
What analytical strategies validate Delapril-d3’s purity in synthetic batches?
Basic Research Focus : Quality control for synthesized batches.
Methodological Guidance :
- Employ NMR spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuterium incorporation (>99% isotopic purity) and detect non-deuterated impurities .
- Use ion chromatography to quantify residual counterions (e.g., chloride) and ensure stoichiometric equivalence .
- Cross-validate with elemental analysis (EA) for C, H, N, and Cl content .
How do researchers reconcile conflicting reports on Delapril-d3’s renal excretion efficiency?
Advanced Research Focus : Mechanistic toxicokinetics.
Methodological Guidance :
- Conduct bile-duct cannulated studies in rodents to differentiate renal vs. hepatobiliary excretion. Compare urinary vs. fecal metabolite recovery .
- Use radiolabeled Delapril-d3 (³H or ¹⁴C) for mass balance studies, ensuring radiopurity >95% to avoid interference .
- Model renal clearance using physiologically based pharmacokinetic (PBPK) software, adjusting for glomerular filtration rate (GFR) variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





